![molecular formula C19H15BrN2O3 B328326 3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid](/img/structure/B328326.png)
3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a hydrazinylidene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the hydrazinylidene linkage to a hydrazine moiety.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a hydrazine derivative.
Applications De Recherche Scientifique
3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter signal transduction pathways, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)-2-methylbenzoic acid: Similar structure but with a nitro group instead of a bromo group.
3-(5-{(Z)-[2-(4-chlorophenyl)hydrazinylidene]methyl}furan-2-yl)-2-methylbenzoic acid: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
The presence of the bromo group in 3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid imparts unique electronic properties, making it more reactive in certain chemical reactions. This can enhance its utility in specific applications, such as in the synthesis of brominated derivatives or in medicinal chemistry where bromine can play a role in biological activity.
Propriétés
Formule moléculaire |
C19H15BrN2O3 |
|---|---|
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
3-[5-[(Z)-[(4-bromophenyl)hydrazinylidene]methyl]furan-2-yl]-2-methylbenzoic acid |
InChI |
InChI=1S/C19H15BrN2O3/c1-12-16(3-2-4-17(12)19(23)24)18-10-9-15(25-18)11-21-22-14-7-5-13(20)6-8-14/h2-11,22H,1H3,(H,23,24)/b21-11- |
Clé InChI |
XSWMZGMUJQTAAH-NHDPSOOVSA-N |
SMILES isomérique |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=N\NC3=CC=C(C=C3)Br |
SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=NNC3=CC=C(C=C3)Br |
SMILES canonique |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=NNC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-3-benzyl-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328243.png)

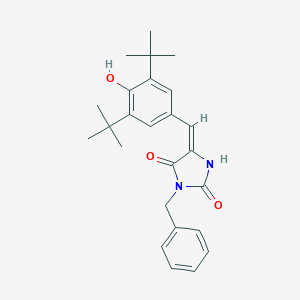
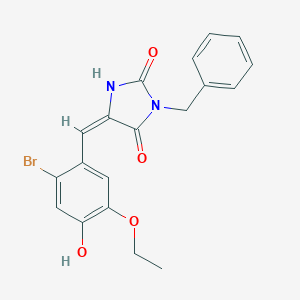
![(5E)-3-benzyl-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B328253.png)
![(5E)-3-benzyl-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B328254.png)
![3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B328255.png)
![(5E)-3-benzyl-5-[2-fluoro-4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B328257.png)
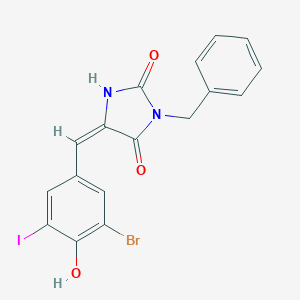
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B328261.png)
![(5E)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B328263.png)
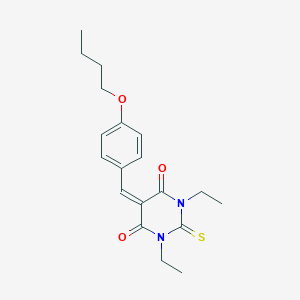
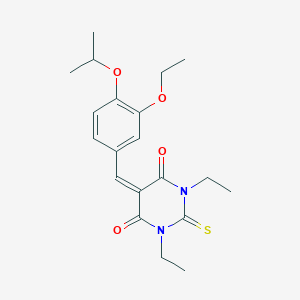
![1,3-diethyl-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328266.png)
